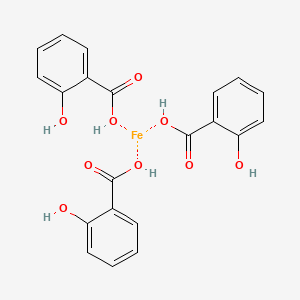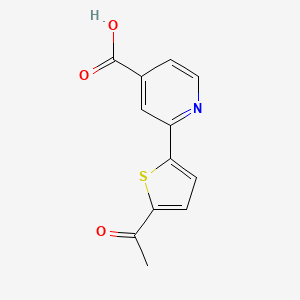![molecular formula C19H38F3NO2S B13828334 2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B13828334.png)
2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester typically involves a two-step substitution reaction. The reaction conditions include the use of NMR spectroscopy, MS, and single crystal X-ray diffraction to confirm the structure . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield through optimized reaction conditions .
Analyse Des Réactions Chimiques
This compound undergoes various types of reactions, including:
Substitution Reactions: Common reagents include halides and organometallic compounds, leading to the formation of substituted products.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the boronic ester, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Applications De Recherche Scientifique
2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their biological activity and potential therapeutic applications.
Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound valuable in drug development.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.
Mécanisme D'action
The compound exerts its effects through its boronic ester group, which can interact with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with halides in the presence of a palladium catalyst, forming new carbon-carbon bonds. This mechanism involves the formation of a palladium complex, which facilitates the transfer of the boron group to the halide .
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with a fluorine substituent, used in similar coupling reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent in borylation reactions.
2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Utilized in the synthesis of various organic compounds.
The uniqueness of 2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester lies in its specific structure, which combines the reactivity of the boronic ester with the stability and biological activity conferred by the fluorine atom.
Propriétés
Formule moléculaire |
C19H38F3NO2S |
|---|---|
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N,N-bis(3,5,5-trimethylhexyl)methanesulfonamide |
InChI |
InChI=1S/C19H38F3NO2S/c1-15(13-17(3,4)5)9-11-23(26(24,25)19(20,21)22)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |
Clé InChI |
MGKIYGVCNYCAGL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN(CCC(C)CC(C)(C)C)S(=O)(=O)C(F)(F)F)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


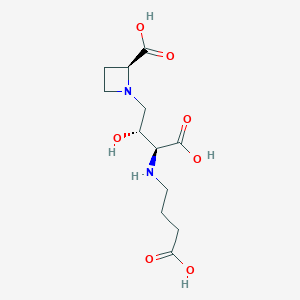
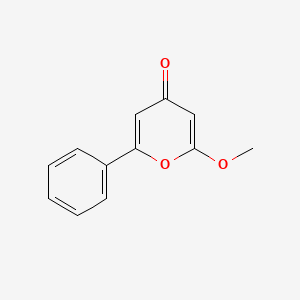
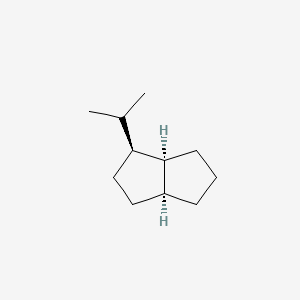
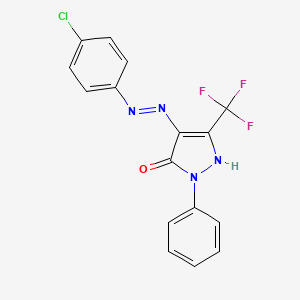
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
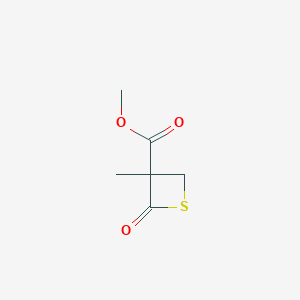
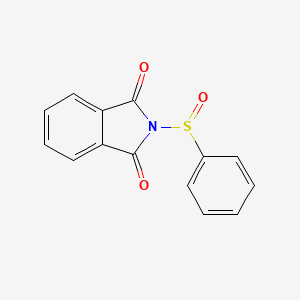
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)
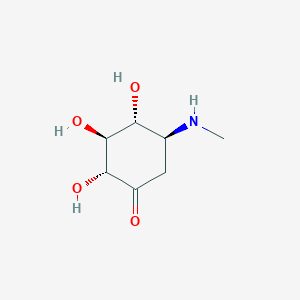

![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)
